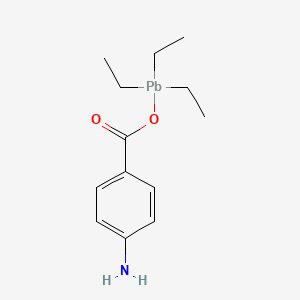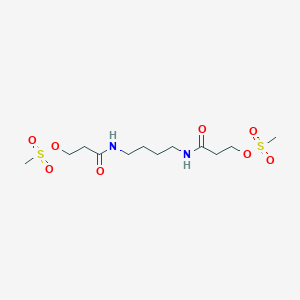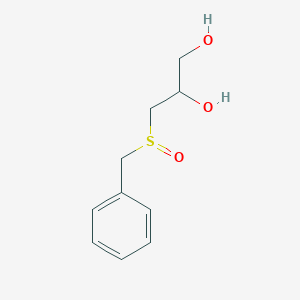
2-Butylsulfanyl-6-nitro-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Butyl-6-nitrobenzothiazolyl-2-sulfide is an organic compound with the molecular formula C₁₁H₁₂N₂O₂S₂ and a molecular weight of 268.355 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a nitro group and a butylthio group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-6-nitrobenzothiazolyl-2-sulfide typically involves the reaction of 6-nitrobenzothiazole with butanethiol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of n-Butyl-6-nitrobenzothiazolyl-2-sulfide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
n-Butyl-6-nitrobenzothiazolyl-2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
科学的研究の応用
n-Butyl-6-nitrobenzothiazolyl-2-sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of n-Butyl-6-nitrobenzothiazolyl-2-sulfide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butylthio group can also participate in interactions with proteins and enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 2-Butylsulfanyl-6-nitrobenzothiazole
- 2-(Butylthio)-6-nitro-benzothiazole
- 2-(Butylsulfanyl)-6-nitro-1,3-benzothiazole
Uniqueness
n-Butyl-6-nitrobenzothiazolyl-2-sulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
66904-34-5 |
|---|---|
分子式 |
C11H12N2O2S2 |
分子量 |
268.4 g/mol |
IUPAC名 |
2-butylsulfanyl-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C11H12N2O2S2/c1-2-3-6-16-11-12-9-5-4-8(13(14)15)7-10(9)17-11/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
IGRDOVMPHJIFLN-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[Methyl-[4-[methyl-(5-oxo-3,4-dihydropyrrol-2-yl)amino]but-2-ynyl]amino]-3,4-dihydropyrrol-2-one](/img/structure/B13998751.png)



![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)



![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)
![N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline](/img/structure/B13998802.png)



